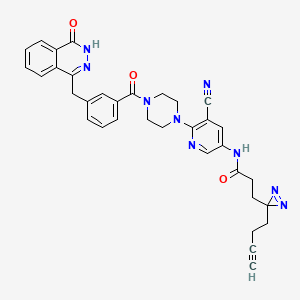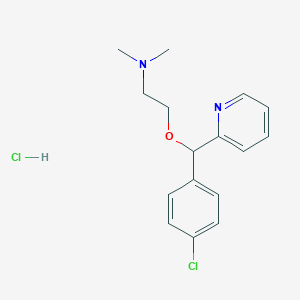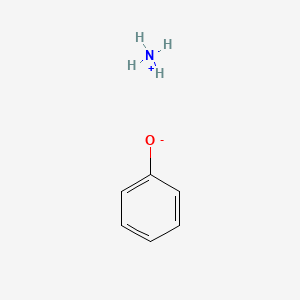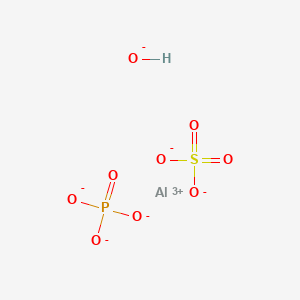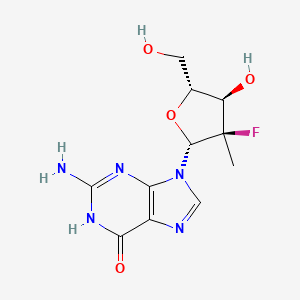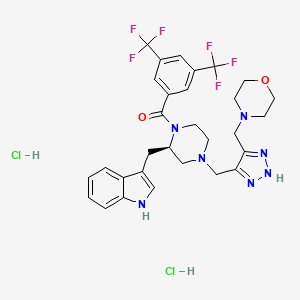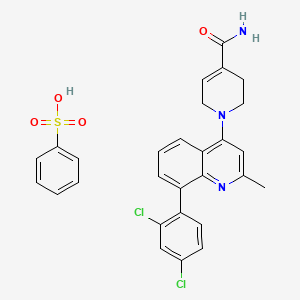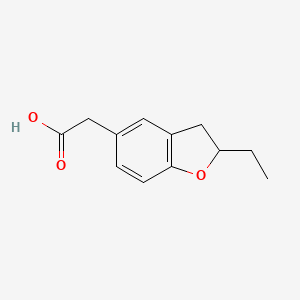
Temazepam sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temazepam sulfate is a compound belonging to the benzodiazepine class, commonly used as a sedative and hypnotic agent. It is primarily prescribed for the short-term management of insomnia, characterized by difficulty in falling asleep, frequent nocturnal awakenings, and early morning awakenings . This compound acts as a gamma-aminobutyric acid (GABA) modulator, eliciting various effects such as sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of temazepam sulfate involves several steps, starting from the basic benzodiazepine structure. The key steps include the formation of the benzodiazepine ring system, chlorination, and subsequent hydroxylation. The final product is obtained by reacting temazepam with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and controlled temperature conditions to facilitate the reactions. Purification steps such as crystallization and filtration are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Temazepam sulfate undergoes various chemical reactions, including:
Oxidation: Temazepam can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert temazepam to its desmethyl derivative.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine for substitution reactions. These reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, desmethyl derivatives, and halogenated benzodiazepines. These products can have varying pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Temazepam sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzodiazepine chemistry and reaction mechanisms.
Biology: Investigated for its effects on GABA receptors and its role in modulating neurotransmission.
Industry: Employed in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Mechanism of Action
Temazepam sulfate exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased opening frequency of chloride channels, resulting in hyperpolarization of the postsynaptic neuronal membrane and decreased neuronal excitability . The primary molecular targets are the GABA_A receptors, which mediate the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of temazepam .
Comparison with Similar Compounds
Similar Compounds
Temazepam sulfate is similar to other benzodiazepines such as diazepam, lorazepam, and alprazolam. These compounds share a common benzodiazepine core structure and exhibit similar pharmacological effects .
Uniqueness
What sets this compound apart from other benzodiazepines is its relatively short half-life and rapid onset of action, making it particularly effective for the short-term management of insomnia . Additionally, this compound has a lower potential for accumulation in the body, reducing the risk of prolonged sedation and adverse effects .
Properties
CAS No. |
31677-86-8 |
|---|---|
Molecular Formula |
C16H15ClN2O6S |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;sulfuric acid |
InChI |
InChI=1S/C16H13ClN2O2.H2O4S/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10;1-5(2,3)4/h2-9,15,20H,1H3;(H2,1,2,3,4) |
InChI Key |
XNBFXTXDZMWXMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


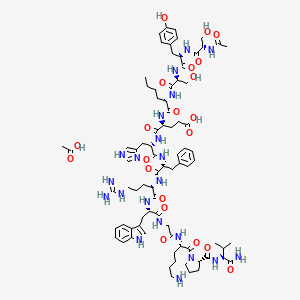
![N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride](/img/structure/B10825825.png)
![1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide](/img/structure/B10825834.png)
![Ethyl 22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate](/img/structure/B10825835.png)
![N-[4-[[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825847.png)
